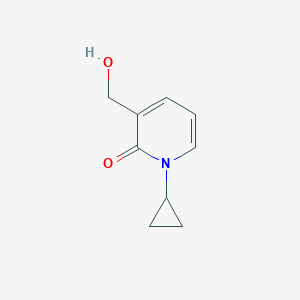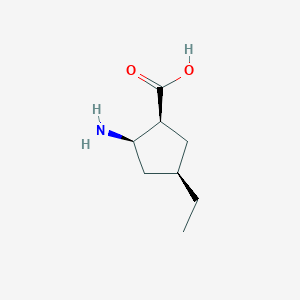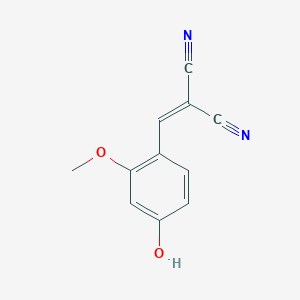![molecular formula C12H21NO4 B13153164 (3R,3aS,7aR)-tert-butyl3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13153164.png)
(3R,3aS,7aR)-tert-butyl3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrano[3,2-b]pyrrole-1(2H)-carboxylic acid, hexahydro-3-hydroxy-, 1,1-dimethylethyl ester, (3R,3aS,7aR)- is a complex heterocyclic compound It features a pyrano[3,2-b]pyrrole core structure, which is a fused ring system combining a pyrrole and a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrano[3,2-b]pyrrole derivatives typically involves multicomponent reactions. One common method is the acid-catalyzed cyclocondensation reaction of 3-hydroxypyrrole, malononitrile, and various aldehydes. This reaction is often carried out in the presence of a silica-supported ionic liquid catalyst, such as 1-methyl-3-(triethoxysilylpropyl)imidazolium hydrogen sulfate . The reaction conditions usually involve moderate temperatures and the use of solvents like acetonitrile.
Industrial Production Methods
Industrial production methods for pyrano[3,2-b]pyrrole derivatives are not extensively documented. the use of scalable one-pot multicomponent reactions is advantageous for industrial applications due to their efficiency and simplicity. These methods often do not require the isolation of intermediate compounds, making them environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrano[3,2-b]pyrrole derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce different substituents onto the pyrrole or pyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques and conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrano[3,2-b]pyrrole-1(2H)-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrano[3,2-b]pyrrole compounds .
Applications De Recherche Scientifique
Pyrano[3,2-b]pyrrole derivatives have several scientific research applications:
Chemistry: These compounds are used as building blocks in organic synthesis to create more complex molecules.
Biology: They are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore their potential as therapeutic agents due to their unique structural features.
Industry: Pyrano[3,2-b]pyrrole derivatives are used in the development of new materials and as intermediates in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of pyrano[3,2-b]pyrrole derivatives involves their interaction with various molecular targets. These compounds can act as inhibitors of specific enzymes or receptors, leading to changes in cellular processes. For example, some derivatives have been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrano[3,4-c]pyrroles: These compounds have a similar fused ring structure but differ in the position of the pyrrole and pyran rings.
Pyrano[2,3-d]pyrimidines: These compounds feature a pyrimidine ring fused to a pyran ring and have different biological activities.
Pyrano[2,3-b]quinolines: These derivatives have a quinoline ring fused to a pyran ring and are used in different applications.
Uniqueness
Pyrano[3,2-b]pyrrole derivatives are unique due to their specific ring fusion and the potential for diverse functionalization. This structural uniqueness allows for a wide range of chemical modifications and applications, making them valuable in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H21NO4 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
tert-butyl (3R,3aS,7aR)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-9(14)10-8(13)5-4-6-16-10/h8-10,14H,4-7H2,1-3H3/t8-,9-,10+/m1/s1 |
Clé InChI |
YGPOVGXTDBUOGY-BBBLOLIVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H]([C@@H]2[C@H]1CCCO2)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C2C1CCCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(4-Fluorobenzyl)amino]propanoic acid](/img/structure/B13153132.png)


phosphanium iodide](/img/structure/B13153147.png)


![4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide](/img/structure/B13153154.png)
![5-Isocyano-2-methyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13153157.png)
![7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13153158.png)
